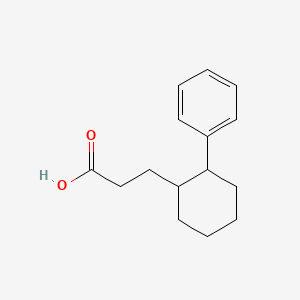
Cyclohexanepropanoic acid, 2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanepropanoic acid, 2-phenyl- is an organic compound with the molecular formula C15H20O2 It is a derivative of cyclohexane and propanoic acid, with a phenyl group attached to the second carbon of the propanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanepropanoic acid, 2-phenyl- typically involves the reaction of cyclohexane with propanoic acid in the presence of a catalyst. One common method is the Friedel-Crafts acylation, where cyclohexane is reacted with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the mixture at elevated temperatures to facilitate the acylation process.
Industrial Production Methods
In industrial settings, the production of Cyclohexanepropanoic acid, 2-phenyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanepropanoic acid, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzoic acid derivatives.
Reduction: Formation of cyclohexanol or cyclohexane derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated phenyl derivatives.
Applications De Recherche Scientifique
Cyclohexanepropanoic acid, 2-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacture of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Cyclohexanepropanoic acid, 2-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanepropanoic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid chain, differing in the length and structure of the carbon chain.
Cyclohexylpropanoic acid: Similar structure but without the phenyl group, leading to variations in chemical behavior.
Uniqueness
Cyclohexanepropanoic acid, 2-phenyl- is unique due to the presence of both a cyclohexane ring and a phenyl group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
92654-99-4 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
3-(2-phenylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C15H20O2/c16-15(17)11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,17) |
Clé InChI |
YPTQHJUSDSQFBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)CCC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14000525.png)
![8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B14000541.png)
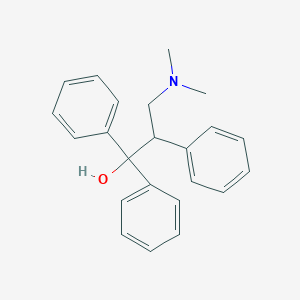
![4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14000552.png)
![N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B14000560.png)
![2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one](/img/structure/B14000568.png)


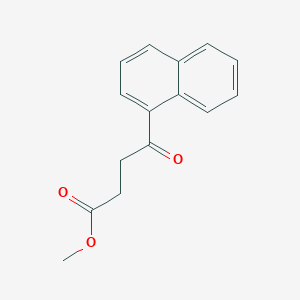
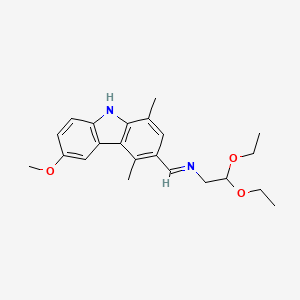
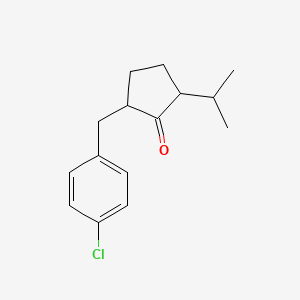
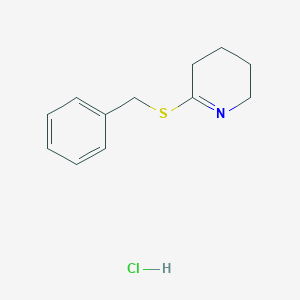
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)

